molecular formula C11H13ClO4 B2743096 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid CAS No. 1505803-98-4

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Cat. No.: B2743096
CAS No.: 1505803-98-4
M. Wt: 244.67
InChI Key: KWSBLWJEYJZDMO-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chloro-substituted phenoxy group attached to a methoxypropanoic acid moiety

Mechanism of Action

Target of Action

The primary target of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, also known as MCPA, is the plant hormone auxin . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .

Mode of Action

MCPA mimics the action of the auxin growth hormone indoleacetic acid (IAA) . When applied at high concentrations, it induces rapid, uncontrolled growth in broad-leaf plants . This uncontrolled growth eventually leads to the death of the plant, a process often referred to as "growing to death" .

Biochemical Pathways

MCPA affects the normal biochemical pathways of auxin action. Under normal conditions, auxins regulate cell division, elongation, and differentiation. When MCPA is introduced, it disrupts these processes, leading to abnormal growth patterns and eventually plant death . The exact biochemical pathways affected by MCPA are still under investigation.

Pharmacokinetics

It is known that mcpa is readily absorbed by plants and is translocated throughout the plant, affecting all parts of the plant .

Result of Action

The result of MCPA action is the death of broad-leaf plants. By mimicking the action of auxins, MCPA causes uncontrolled growth, which disrupts normal plant development and leads to plant death . This makes MCPA an effective herbicide for controlling unwanted broad-leaf plants.

Action Environment

The action of MCPA can be influenced by various environmental factors. For example, the effectiveness of MCPA can be affected by the presence of other chemicals in the environment, the pH of the soil, and the temperature . Additionally, MCPA is considered an environmental contaminant, and its use can have undesired effects on non-target organisms in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid typically involves the etherification of 4-chloro-2-methylphenol with a suitable alkylating agent, followed by the introduction of the methoxypropanoic acid group. One common method involves the reaction of 4-chloro-2-methylphenol with 3-methoxypropanoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of phase-transfer catalysts can facilitate the etherification reaction, while high-throughput screening can identify the most effective reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of phenoxy acids on biological systems, including their role as herbicides.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with a similar mode of action.

    Dicamba: A benzoic acid derivative with herbicidal properties.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid is unique due to its specific substitution pattern and the presence of a methoxypropanoic acid group

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-7-5-8(12)3-4-9(7)16-10(6-15-2)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSBLWJEYJZDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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